Cas no 140683-35-8 (1-Methyl-6-methoxyisoquinolinol)
1-Methyl-6-methoxyisoquinolinol Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-6-methoxyisoquinolinol
- 1-methyl-6-Isoquinolinol
- 6-methoxy-1-methyl-2H-isoquinolin-1-ol
- 6-Isoquinolinol,1-methyl-(9CI)
- SCHEMBL1562651
- 140683-35-8
- 1-Methylisoquinolin-6-ol
- EN300-7909289
-
- Inchi: 1S/C10H9NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-6,12H,1H3
- InChI Key: FZEAFQGXLLXUFJ-UHFFFAOYSA-N
- SMILES: OC1C=CC2C(C)=NC=CC=2C=1
Computed Properties
- Exact Mass: 173.08400
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Refractive Index: 1.571
- PSA: 22.12000
- LogP: 2.55180
1-Methyl-6-methoxyisoquinolinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7909289-0.05g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 0.05g |
$1140.0 | 2025-03-21 | |
| Enamine | EN300-7909289-0.1g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 0.1g |
$1195.0 | 2025-03-21 | |
| Enamine | EN300-7909289-0.25g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 0.25g |
$1249.0 | 2025-03-21 | |
| Enamine | EN300-7909289-0.5g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 0.5g |
$1302.0 | 2025-03-21 | |
| Enamine | EN300-7909289-1.0g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-21 | |
| Enamine | EN300-7909289-2.5g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 2.5g |
$2660.0 | 2025-03-21 | |
| Enamine | EN300-7909289-5.0g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 5.0g |
$3935.0 | 2025-03-21 | |
| Enamine | EN300-7909289-10.0g |
1-methylisoquinolin-6-ol |
140683-35-8 | 95.0% | 10.0g |
$5837.0 | 2025-03-21 |
1-Methyl-6-methoxyisoquinolinol Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-Methyl-6-methoxyisoquinolinol
Introduction to 1-Methyl-6-methoxyisoquinolinol (CAS No. 140683-35-8)
1-Methyl-6-methoxyisoquinolinol, identified by its Chemical Abstracts Service (CAS) number 140683-35-8, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This isoquinoline derivative has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive research in drug discovery and development. The compound’s molecular structure, featuring a methyl group at the 1-position and a methoxy group at the 6-position of the isoquinoline core, contributes to its distinct chemical and pharmacological characteristics.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Derivatives of isoquinoline have been extensively studied for their roles in modulating various biological pathways, including those relevant to neurological disorders, cancer, and inflammation. Among these derivatives, 1-Methyl-6-methoxyisoquinolinol has emerged as a compound of interest due to its potential pharmacological effects. The presence of the methoxy group enhances the compound’s solubility and bioavailability, while the methyl group influences its binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-Methyl-6-methoxyisoquinolinol and biological receptors. These studies have highlighted the compound’s ability to interact with enzymes and receptors involved in pain perception, neuroprotection, and anti-inflammatory responses. For instance, preliminary computational studies suggest that 1-Methyl-6-methoxyisoquinolinol may bind to opioid receptors, potentially making it a candidate for developing novel analgesic agents with improved efficacy and reduced side effects compared to traditional opioids.
In vitro experiments have further elucidated the pharmacological profile of 1-Methyl-6-methoxyisoquinolinol. Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where effective anti-inflammatory agents are urgently needed. Additionally, studies have shown that 1-Methyl-6-methoxyisoquinolinol may possess neuroprotective effects, making it a promising candidate for investigating potential treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
The synthesis of 1-Methyl-6-methoxyisoquinolinol is another area of active research. Chemists have developed several synthetic routes to produce this compound with high purity and yield. One such method involves the condensation of 3-methoxyphenylacetic acid with glyoxal in the presence of a Lewis acid catalyst, followed by cyclization and methylation steps. These synthetic strategies are crucial for ensuring an adequate supply of the compound for further pharmacological testing and clinical trials.
The potential therapeutic applications of 1-Methyl-6-methoxyisoquinolinol extend beyond anti-inflammation and neuroprotection. Preliminary data suggest that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cells while sparing healthy cells. This selective toxicity is a desirable characteristic in anticancer agents, as it minimizes side effects for patients undergoing treatment. Further research is needed to validate these findings and explore the mechanisms underlying the anticancer activity of 1-Methyl-6-methoxyisoquinolinol.
As interest in natural product-inspired drug discovery continues to grow, 1-Methyl-6-methoxyisoquinolinol represents an excellent example of how structural modifications can enhance biological activity. The compound’s isoquinoline core is inspired by molecules found in plants, which have been used for centuries in traditional medicine. By leveraging these natural scaffolds and introducing strategic functional groups like methyl and methoxy substituents, researchers can develop novel therapeutic agents with improved efficacy and safety profiles.
The development of 1-Methyl-6-methoxyisoquinolinol also underscores the importance of interdisciplinary collaboration in pharmaceutical research. Combining expertise from organic chemistry, pharmacology, biochemistry, and computational biology has been instrumental in uncovering the potential of this compound. Such collaborative efforts are essential for translating laboratory discoveries into viable therapeutic options for patients worldwide.
In conclusion,1-Methyl-6-methoxyisoquinolinol (CAS No. 140683-35-8) is a promising compound with diverse biological activities that make it an attractive candidate for further pharmaceutical development. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a key player in addressing various therapeutic challenges. As research continues to unfold, it is anticipated that 1-Methyl-6-methoxyisoquinolinol will contribute significantly to the development of new treatments for neurological disorders, chronic inflammation, and cancer.
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